molecular formula C12H9BrFN3O B8327576 2-amino-5-bromo-N-(2-fluorophenyl)nicotinamide

2-amino-5-bromo-N-(2-fluorophenyl)nicotinamide

Cat. No.: B8327576
M. Wt: 310.12 g/mol
InChI Key: WHTJXIRVQFGHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-bromo-N-(2-fluorophenyl)nicotinamide is a useful research compound. Its molecular formula is C12H9BrFN3O and its molecular weight is 310.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9BrFN3O

Molecular Weight

310.12 g/mol

IUPAC Name

2-amino-5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9BrFN3O/c13-7-5-8(11(15)16-6-7)12(18)17-10-4-2-1-3-9(10)14/h1-6H,(H2,15,16)(H,17,18)

InChI Key

WHTJXIRVQFGHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(N=CC(=C2)Br)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-Amino-5-bromo-nicotinic acid (1 g, 4.61 mmol) and SOCl2 (5 mL) in toluene (15 mL) was stirred at 130° C. for 2 h. After concentrated, the residue was dissolved in tetrahydrofuran (20 mL), and then 2-fluoro-phenylamine (1.09 g, 9.81 mmol) was added dropwise at 0° C. The reaction mixture was heated to 90° C. for 4 h. After being cooled to room temperature and quenched with saturated aqueous K2 CO3 (10 mL), the mixture was extracted with ethyl acetate (50 mL*3). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified with silica gel column chromatograph (PE:EtOAc=2:1) to give 2-amino-5-bromo-N-(2-fluorophenyl)nicotinamide (1.0 g, 70% yield) as yellow solid. 1H-NMR (CDCl3, 400 MHz) δ 8.25˜8.28 (m, 2H), 7.86 (d, J=2.4 Hz, 2H), 7.13˜7.22 (m, 3H), 6.36 (s, 2H). MS (M+H)+: 311/313.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two

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